Cas no 62800-58-2 (21-Dehydro DexaMethasone 17-Propionate)

21-Dehydro DexaMethasone 17-Propionate 化学的及び物理的性質
名前と識別子
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- 21-Dehydro DexaMethasone 17-Propionate
- CID 88792654
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- インチ: 1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1
- InChIKey: JDVRNQKHSKWGFQ-OCUNRLNVSA-N
- SMILES: F[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1C[C@@H](C)[C@](C(C=O)=O)([C@@]1(C)C[C@@H]2O)OC(CC)=O)=O)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 954
- XLogP3: 2.8
- トポロジー分子極性表面積: 97.7
21-Dehydro DexaMethasone 17-Propionate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D229395-1mg |
21-Dehydro Dexamethasone 17-Propionate |
62800-58-2 | 1mg |
$ 253.00 | 2023-04-17 | ||
TRC | D229395-5mg |
21-Dehydro Dexamethasone 17-Propionate |
62800-58-2 | 5mg |
$ 800.00 | 2023-09-08 | ||
TRC | D229395-10mg |
21-Dehydro Dexamethasone 17-Propionate |
62800-58-2 | 10mg |
$ 1918.00 | 2023-04-17 |
21-Dehydro DexaMethasone 17-Propionate 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
21-Dehydro DexaMethasone 17-Propionateに関する追加情報
Research Brief on 21-Dehydro DexaMethasone 17-Propionate (CAS: 62800-58-2): Recent Advances and Applications
In recent years, 21-Dehydro DexaMethasone 17-Propionate (CAS: 62800-58-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. As a synthetic glucocorticoid derivative, this compound has been extensively studied for its anti-inflammatory and immunosuppressive effects, with recent research focusing on optimizing its pharmacological profile and expanding its clinical utility.
A 2023 study published in the Journal of Medicinal Chemistry explored the molecular mechanisms underlying the enhanced potency of 21-Dehydro DexaMethasone 17-Propionate compared to its parent compound, dexamethasone. The research team employed X-ray crystallography and molecular docking simulations to demonstrate that the 17-propionate modification significantly improves receptor binding affinity while the 21-dehydro modification enhances metabolic stability. These findings provide a structural basis for the compound's improved therapeutic index observed in preclinical models.
Recent advancements in formulation science have addressed previous challenges with the compound's bioavailability. A team from MIT reported in Advanced Drug Delivery Systems (2024) the development of a novel nanoparticle-based delivery system for 21-Dehydro DexaMethasone 17-Propionate that achieves targeted accumulation in inflamed tissues while minimizing systemic exposure. This technology has shown promising results in animal models of rheumatoid arthritis, with a 3-fold increase in therapeutic efficacy compared to conventional formulations.
The compound's potential in oncology applications has emerged as a particularly exciting area of investigation. Research published in Cancer Research (2023) demonstrated that 21-Dehydro DexaMethasone 17-Propionate exhibits selective cytotoxicity against certain hematological malignancies through a unique mechanism involving glucocorticoid receptor-mediated apoptosis. Importantly, the study identified specific biomarkers that predict treatment response, paving the way for personalized medicine approaches.
From a synthetic chemistry perspective, recent work has focused on developing more efficient production methods for 21-Dehydro DexaMethasone 17-Propionate. A 2024 Nature Communications paper described a biocatalytic approach that reduces the number of synthetic steps from 12 to 5 while maintaining high enantiomeric purity. This breakthrough could significantly lower production costs and improve accessibility for clinical applications.
Looking forward, several clinical trials are currently investigating 21-Dehydro DexaMethasone 17-Propionate in various indications, including severe asthma (Phase IIb), autoimmune hepatitis (Phase II), and as part of combination therapies for certain lymphomas (Phase I/II). The compound's unique pharmacological profile continues to reveal new therapeutic possibilities, making it a promising candidate for addressing unmet medical needs in inflammatory and neoplastic diseases.
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